4-Methyl-1-oxo-1H-2-benzopyran-3-carboxamide
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Overview
Description
4-methyl-1-oxo-1H-isochromene-3-carboxamide is a chemical compound belonging to the isochromene family. Isochromenes are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a methyl group at the fourth position, an oxo group at the first position, and a carboxamide group at the third position of the isochromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-oxo-1H-isochromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-acetylbenzoic acid with diethyl bromomalonate in the presence of potassium hydroxide, followed by cyclization with hydrochloric acid and acetic acid . The reaction conditions often involve heating under reflux and subsequent purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of 4-methyl-1-oxo-1H-isochromene-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-oxo-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The methyl group at the fourth position can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid.
Reduction: Formation of 4-methyl-1-hydroxy-1H-isochromene-3-carboxamide.
Substitution: Formation of various substituted isochromene derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-1-oxo-1H-isochromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-methyl-1-oxo-1H-isochromene-3-carboxamide can be compared with other similar compounds, such as:
4-methyl-1-oxo-1H-isochromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
3-methyl-1-oxo-1H-isochromene-4-carboxylic acid: Differing in the position of the methyl and carboxylic acid groups.
4-methyl-1-hydroxy-1H-isochromene-3-carboxamide: Similar structure but with a hydroxyl group instead of an oxo group.
The uniqueness of 4-methyl-1-oxo-1H-isochromene-3-carboxamide lies in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-1-oxoisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)11(14)15-9(6)10(12)13/h2-5H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNYXVCXNSEMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C2=CC=CC=C12)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530352 |
Source
|
Record name | 4-Methyl-1-oxo-1H-2-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00530352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89928-69-8 |
Source
|
Record name | 4-Methyl-1-oxo-1H-2-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00530352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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